4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid
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Overview
Description
4-Fluorophenylacetic acid is a compound that has a fluorine atom attached to a phenyl group . It’s used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
The synthesis of 4-fluorophenyl compounds often involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . A process for the synthesis of 4-(4’-fluorophenyl)-piperidines has been described in a patent .
Molecular Structure Analysis
The molecular formula of 4-Fluorophenylacetic acid is CHFO, with an average mass of 154.138 Da .
Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in various reactions, including Suzuki coupling using microwave and triton B catalyst .
Physical and Chemical Properties Analysis
4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . Its linear formula is FC6H4CH2CO2H .
Scientific Research Applications
Calcium Channel Blockers Synthesis
One notable application of compounds structurally related to 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is in the synthesis and biological evaluation of novel calcium channel blockers. Derivatives of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters have been synthesized and shown to block calcium channels effectively, drawing structural inspiration from dihydropyridines and diltiazem. These compounds have demonstrated potent in vitro activity and interact competitively with both diltiazem and dihydropyridine binding sites, indicating their potential as mimics for these classes of drugs (Atwal et al., 1987).
Antimicrobial Activity
Further research into 8-substituted derivatives of 4-(4-tert-butylphenyl/4-acetamidophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acids has revealed antimicrobial properties. These compounds were synthesized and evaluated for their activity against various bacterial strains such as Staphylococcus aureus, Enterobacter cloacae, and the fungus Candida albicans. The studies have indicated that most of these compounds show significant activity against these microorganisms, suggesting their potential application in developing new antimicrobial agents (Pant, 2020).
Antitumor Properties
Compounds within the 1,5-benzothiazepine class have been studied for their antitumor properties. Novel 2-(4-aminophenyl)benzothiazoles, for example, have exhibited highly selective and potent antitumor properties in both in vitro and in vivo studies. These compounds have been shown to induce and be biotransformed by cytochrome P450 1A1, leading to active metabolites. The exploration of amino acid prodrugs of these compounds has been pursued to overcome limitations related to drug lipophilicity, suggesting a promising avenue for clinical evaluation in cancer treatment (Bradshaw et al., 2002).
Mechanism of Action
Mode of Action
The exact mode of action of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is currently unknown due to the lack of specific target identification. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . Specific details about how these factors influence the compound’s action are currently unknown .
Safety and Hazards
Properties
IUPAC Name |
4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2S/c17-11-7-5-10(6-8-11)13-9-15(16(19)20)21-14-4-2-1-3-12(14)18-13/h1-8,15H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRNGOMMJVNASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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